Trimethylammonium Chloride-d10: A Comprehensive Technical Guide for Researchers
Trimethylammonium Chloride-d10: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-d10 is the deuterated form of trimethylammonium chloride, an endogenous metabolite. In the realm of advanced scientific research, particularly in pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like Trimethylammonium chloride-d10 are indispensable tools. The substitution of ten hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an ideal internal standard for quantitative analyses by mass spectrometry and a useful tracer for metabolic studies. This technical guide provides an in-depth overview of Trimethylammonium chloride-d10, including its chemical properties, applications, and detailed experimental protocols for its use in various analytical platforms.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Trimethylammonium chloride-d10 is crucial for its effective application in research. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Formula | C₃D₁₀ClN |
| Molecular Weight | 105.63 g/mol [1] |
| Synonyms | Trimethylamine:DCl (D₁₀, 98%), Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d, Trimethylammonium chloride-d9[1][2] |
| CAS Number | 107766-37-0 (Labeled)[1] |
| Appearance | Crystalline Powder |
| Color | White to slightly cream |
| Solubility | Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether |
| Storage Temperature | Store at room temperature away from light and moisture[1] |
Applications in Research
The primary application of Trimethylammonium chloride-d10 in a research setting is as an internal standard for the accurate quantification of its non-deuterated counterpart, trimethylammonium chloride (choline), and related metabolites in biological matrices.[3] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability and accuracy of analytical data. It is also employed as a tracer to study the pharmacokinetics and metabolic pathways of choline (B1196258).[3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical techniques. This section provides step-by-step protocols for the use of Trimethylammonium chloride-d10 as an internal standard in LC-MS/MS, GC-MS, and NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological samples.
Sample Preparation (Human Plasma)
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Thawing: Thaw frozen human plasma samples on ice.
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Spiking with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of Trimethylammonium chloride-d10 internal standard solution (concentration to be optimized based on the expected analyte concentration, typically in the range of 1-10 µM).
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Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
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Vortexing: Vortex the mixture vigorously for 1 minute.
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Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | 5% B to 60% B over 5 minutes, hold at 60% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. (This is an example and should be optimized). |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | For Trimethylammonium (Choline): To be determined by direct infusion. For Trimethylammonium-d10: To be determined by direct infusion. |
| Collision Energy (CE) | To be optimized for each transition. |
| Cone Voltage | To be optimized. |
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like trimethylammonium chloride, derivatization is necessary to increase their volatility.
Sample Preparation and Derivatization (Urine)
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Sample Collection: Collect urine samples and store them at -80°C until analysis.
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Thawing and Centrifugation: Thaw samples on ice and centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.
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Internal Standard Spiking: To 200 µL of urine supernatant, add 20 µL of Trimethylammonium chloride-d10 internal standard solution.
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Derivatization:
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Add 50 µL of pyridine.
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Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Incubation: Cap the vials tightly and incubate at 70°C for 1 hour.
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Cooling and Transfer: Cool the samples to room temperature and transfer the derivatized solution to a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector | Splitless mode. |
| Injector Temperature | 250°C. |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is an example and should be optimized). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Mass Spectrometer | Single quadrupole or time-of-flight (TOF) mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-550. |
| Selected Ions | For derivatized Trimethylammonium (Choline): To be determined from the mass spectrum. For derivatized Trimethylammonium-d10: To be determined from the mass spectrum. |
Data Analysis
Quantification is performed by comparing the peak area ratio of the selected ion for the analyte to that of the internal standard against a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites in biological samples.
Sample Preparation (Cell Extracts)
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Cell Harvesting: Harvest cells and quench metabolism by flash-freezing in liquid nitrogen.
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Extraction: Perform a dual-phase extraction using a methanol:chloroform:water (1:1:1) solvent system.
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Phase Separation: Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
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Drying: Evaporate the polar phase to dryness under vacuum.
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Reconstitution: Reconstitute the dried polar extract in a known volume of D₂O containing a known concentration of Trimethylammonium chloride-d10 as an internal standard and a chemical shift reference (e.g., DSS or TSP).
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Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.
NMR Acquisition and Processing
| Parameter | Condition |
| Spectrometer | High-field NMR spectrometer (e.g., 600 MHz or higher). |
| Nucleus | ¹H. |
| Pulse Sequence | 1D NOESY with presaturation for water suppression (e.g., noesygppr1d). |
| Acquisition Time | 2-4 seconds. |
| Relaxation Delay | 5 seconds. |
| Number of Scans | 64-256 (depending on sample concentration). |
| Processing | Fourier transformation, phase correction, and baseline correction. |
Data Analysis
The concentration of the analyte (trimethylammonium/choline) is determined by comparing the integral of a characteristic resonance of the analyte to the integral of the known concentration of the Trimethylammonium chloride-d10 internal standard, taking into account the number of protons contributing to each signal.
Signaling Pathways
The non-deuterated form of Trimethylammonium chloride-d10, choline, is a vital nutrient that plays a crucial role in several key metabolic and signaling pathways.
Choline Metabolism
Choline is metabolized through a series of enzymatic reactions to synthesize essential phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are critical components of cell membranes. It is also a precursor for the neurotransmitter acetylcholine (B1216132) and can be oxidized to betaine, a methyl donor involved in one-carbon metabolism.[3]
Caption: Overview of the major pathways of choline metabolism.
Acetylcholine Synthesis and Signaling
Acetylcholine is a critical neurotransmitter synthesized from choline and acetyl-CoA in cholinergic neurons. Upon release into the synaptic cleft, it binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal transduction cascade. The signal is terminated by the enzymatic degradation of acetylcholine by acetylcholinesterase.
Caption: Synthesis, release, and signaling of the neurotransmitter acetylcholine.
Conclusion
Trimethylammonium chloride-d10 is a powerful and versatile tool for researchers in various scientific disciplines. Its utility as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies is well-established. By providing detailed experimental protocols and an overview of the relevant biological pathways, this technical guide aims to facilitate the effective application of Trimethylammonium chloride-d10 in advancing scientific knowledge and drug development. Adherence to these methodologies will contribute to the generation of high-quality, reproducible data, which is the cornerstone of scientific progress.
